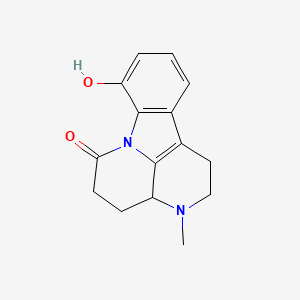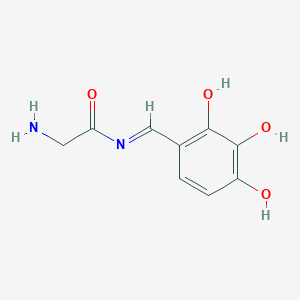
2,4-D-triethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-D-triethylammonium is synthesized by reacting 2,4-dichlorophenoxyacetic acid with triethylamine. The reaction typically occurs in an aqueous medium, where the acid and amine form a salt. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often formulated into various herbicidal products for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,4-D-triethylammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce simpler phenoxy compounds .
Scientific Research Applications
2,4-D-triethylammonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Employed in the formulation of herbicidal products for agricultural and non-agricultural use
Mechanism of Action
The mechanism of action of 2,4-D-triethylammonium involves its absorption through the roots of plants, where it increases the biosynthesis and production of ethylene. This leads to uncontrolled cell division and damage to the vascular tissue, ultimately causing the death of the targeted broad-leaved weeds .
Comparison with Similar Compounds
2,4-D-triethylammonium is compared with other similar compounds such as:
- 2,4-D-dimethylammonium
- 2,4-D-ethylhexyl ester
- 2,4-D-isopropylamine
These compounds share similar herbicidal properties but differ in their chemical structure, solubility, and specific applications. This compound is unique due to its specific formulation with triethylamine, which provides distinct advantages in terms of efficacy and application .
Properties
CAS No. |
2646-78-8 |
|---|---|
Molecular Formula |
C14H21Cl2NO3 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C6H15N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4-7(5-2)6-3/h1-3H,4H2,(H,11,12);4-6H2,1-3H3 |
InChI Key |
FEGJYGNUIXVOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)

![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)


![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)





